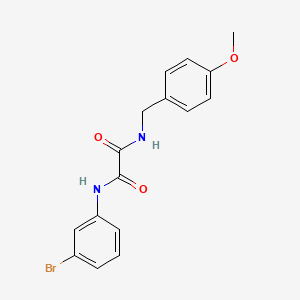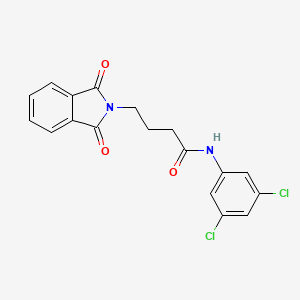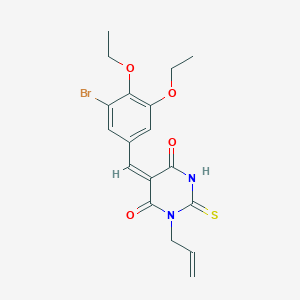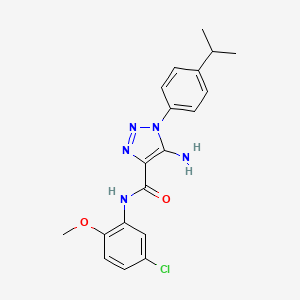![molecular formula C17H19ClO3 B4934691 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4934691.png)
1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene is a chemical compound that is widely used in scientific research. It is also known as ICI 118,551 and is a selective β2-adrenergic receptor antagonist. This compound is used to study the physiological and biochemical effects of β2-adrenergic receptor signaling in various tissues and organs.
作用機序
1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene acts as a selective β2-adrenergic receptor antagonist. It binds to the β2-adrenergic receptor and blocks the binding of β2-adrenergic receptor agonists, such as epinephrine and norepinephrine. This results in a decrease in the activation of the β2-adrenergic receptor signaling pathway and a decrease in the physiological effects of β2-adrenergic receptor activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene are related to its mechanism of action as a β2-adrenergic receptor antagonist. This compound has been shown to inhibit the bronchodilatory effects of β2-adrenergic receptor agonists in the lungs. It also inhibits the vasodilatory effects of β2-adrenergic receptor agonists in the blood vessels. In addition, this compound has been shown to inhibit the lipolytic effects of β2-adrenergic receptor agonists in adipose tissue.
実験室実験の利点と制限
The advantages of using 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene in lab experiments include its high selectivity for the β2-adrenergic receptor and its ability to block the effects of β2-adrenergic receptor agonists. This allows researchers to study the specific effects of β2-adrenergic receptor signaling in various tissues and organs. However, the limitations of using this compound include its potential for off-target effects and its potential for toxicity at high concentrations.
将来の方向性
There are several future directions for the use of 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene in scientific research. One direction is to investigate the effects of this compound on β2-adrenergic receptor signaling in different cell types and tissues. Another direction is to study the effects of this compound on β2-adrenergic receptor signaling in disease states, such as asthma and chronic obstructive pulmonary disease. Additionally, future research could focus on developing new compounds based on the structure of 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene with improved selectivity and potency for the β2-adrenergic receptor.
合成法
The synthesis method of 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene involves several steps. The first step involves the reaction of 3-ethoxyphenol with epichlorohydrin to form 3-(3-ethoxyphenoxy)propylene oxide. The second step involves the reaction of 3-(3-ethoxyphenoxy)propylene oxide with 1-chloro-2-hydroxybenzene in the presence of a base to form 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene.
科学的研究の応用
1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling. It is used to investigate the role of β2-adrenergic receptors in various tissues and organs, including the heart, lungs, and skeletal muscle. This compound is also used to study the effects of β2-adrenergic receptor agonists and antagonists on various physiological processes, such as bronchodilation, vasodilation, and lipolysis.
特性
IUPAC Name |
1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-2-19-14-7-5-8-15(13-14)20-11-6-12-21-17-10-4-3-9-16(17)18/h3-5,7-10,13H,2,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQFXWLTPBQEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-4-(4-morpholinyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinol](/img/structure/B4934625.png)

![3,3'-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]](/img/structure/B4934638.png)
![2-[5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4934643.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934658.png)





![N-[(5-chloro-2-thienyl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4934702.png)


![7-[2-(4-bromophenyl)-2-oxoethoxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4934718.png)